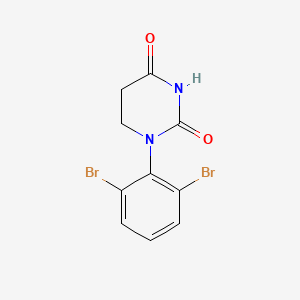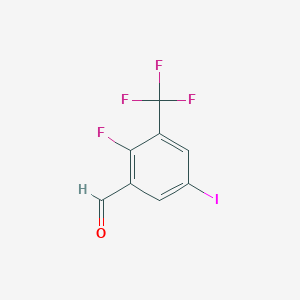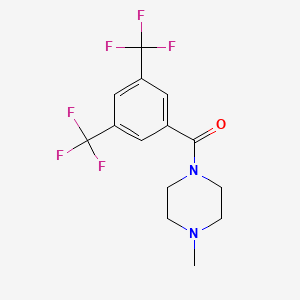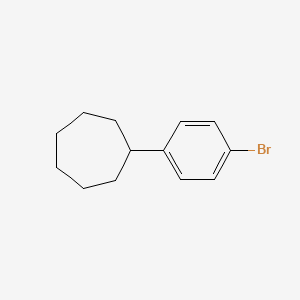![molecular formula C19H35N3O3 B14773450 tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate is a complex organic compound with a molecular weight of 299.41 g/mol It is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyclopropylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate typically involves multiple steps. One common method starts with the protection of the amino group of 2-amino-3-methylbutanoic acid using a tert-butyl group. This is followed by the formation of the piperidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the cyclopropylcarbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- tert-butyl (2-piperidin-3-ylethyl)carbamate
- tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- tert-butyl methyl (3-piperidinylmethyl)carbamate hydrochloride .
Uniqueness
What sets tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H35N3O3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-6-7-14(11-21)12-22(15-8-9-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 |
Clave InChI |
KGUVVMGPHUKQSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)


![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
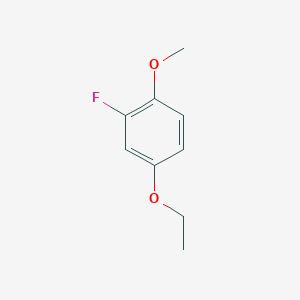
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)

![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

